Redaporfin

Description

Properties

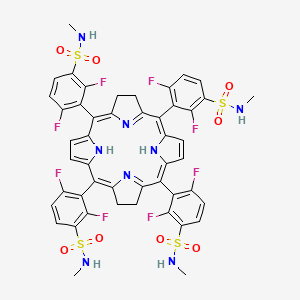

CAS No. |

1224104-08-8 |

|---|---|

Molecular Formula |

C48H38F8N8O8S4 |

Molecular Weight |

1135.1 g/mol |

IUPAC Name |

2,4-difluoro-N-methyl-3-[10,15,20-tris[2,6-difluoro-3-(methylsulfamoyl)phenyl]-2,3,12,13,22,24-hexahydroporphyrin-5-yl]benzenesulfonamide |

InChI |

InChI=1S/C48H38F8N8O8S4/c1-57-73(65,66)33-17-5-21(49)37(45(33)53)41-25-9-11-27(61-25)42(38-22(50)6-18-34(46(38)54)74(67,68)58-2)29-13-15-31(63-29)44(40-24(52)8-20-36(48(40)56)76(71,72)60-4)32-16-14-30(64-32)43(28-12-10-26(41)62-28)39-23(51)7-19-35(47(39)55)75(69,70)59-3/h5-9,11,14,16-20,57-61,64H,10,12-13,15H2,1-4H3 |

InChI Key |

CKRVBMUJCFKRND-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=C(C(=C(C=C1)F)C2=C3CCC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=C(C=CC(=C7F)S(=O)(=O)NC)F)CC5)C8=C(C=CC(=C8F)S(=O)(=O)NC)F)N4)C9=C(C=CC(=C9F)S(=O)(=O)NC)F)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

F-2BMet; LUZ-11; F2BMet; LUZ11; F 2BMet; LUZ 11 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Redaporfin in Photodynamic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin (also known as Luzitin) is a potent second-generation photosensitizer, a synthetic bacteriochlorin, currently under clinical investigation for the photodynamic therapy (PDT) of solid tumors, notably advanced head and neck cancers.[1][2][3] Its efficacy stems from a multifaceted mechanism of action that combines direct cytotoxicity to cancer cells, disruption of tumor vasculature, and the induction of a robust anti-tumor immune response.[4][5] This technical guide provides an in-depth exploration of the core mechanisms of this compound-mediated PDT, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

This compound was designed for improved efficacy and safety, featuring strong absorption in the near-infrared spectrum (around 750 nm), which allows for deeper tissue penetration of light. Upon intravenous administration, it preferentially accumulates in hyperproliferative tissues like tumors. Subsequent local illumination with light of the appropriate wavelength activates this compound, leading to the production of reactive oxygen species (ROS), which are the ultimate effectors of therapeutic action.

Cellular and Vascular Effects of this compound-PDT

The timing between the administration of this compound and light application, known as the drug-to-light interval (DLI), critically determines the primary therapeutic target.

-

Vascular-Targeted PDT (Short DLI): With a short DLI (e.g., 15 minutes), this compound is predominantly localized within the tumor vasculature. Photoactivation at this stage leads to rapid and severe damage to endothelial cells, causing vascular shutdown, subsequent tumor hypoxia and starvation, and ultimately, tumor necrosis. This vascular-destructive approach has been shown to be highly effective, leading to complete tumor regression in a significant percentage of preclinical models.

-

Cellular-Targeted PDT (Long DLI): With longer DLIs (e.g., 24-72 hours), this compound has more time to extravasate from the blood vessels and accumulate within cancer cells. In this scenario, the primary targets of PDT are the tumor cells themselves.

Subcellular Localization and Organelle-Specific Damage

A key aspect of this compound's cellular mechanism is its specific subcellular localization. Studies have shown that this compound exhibits a selective tropism for the endoplasmic reticulum (ER) and the Golgi apparatus (GA) .

Upon photoactivation, the localized generation of ROS within these organelles triggers a cascade of events:

-

ER and Golgi Stress: The ROS produced by this compound cause direct damage to the ER and GA, leading to ER stress.

-

Inhibition of Protein Secretion: This damage impairs the function of the ER-GA axis, resulting in a general inhibition of the biosynthetic secretory pathway.

-

Induction of Apoptosis: The ER and GA damage acts upstream of the mitochondria to initiate the intrinsic pathway of apoptosis.

The light dose delivered during PDT influences the mode of cell death. Lower light doses tend to induce apoptosis, while higher doses lead to necrosis.

Reactive Oxygen Species (ROS) Generation

The fundamental principle of PDT relies on the generation of cytotoxic ROS. When this compound absorbs photons, it transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) (Type II reaction) or participate in electron transfer reactions to produce other ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH) (Type I reaction). In vitro studies have confirmed that this compound-PDT generates singlet oxygen, superoxide ions, and hydroxyl radicals within cells.

Induction of Anti-Tumor Immunity

A critical component of the long-term efficacy of this compound-PDT is its ability to stimulate a potent and lasting anti-tumor immune response. This is evidenced by the significantly reduced efficacy of the treatment in immunodeficient mice. The immune response is triggered by a combination of factors, including the induction of immunogenic cell death (ICD) and the creation of an acute inflammatory environment.

Key features of the immune response to this compound-PDT include:

-

Acute Inflammation: Vascular-PDT with this compound induces a strong local inflammatory response characterized by a significant influx of neutrophils (neutrophilia) within 2-24 hours post-treatment. This neutrophilia is crucial for the therapeutic effect.

-

Pro-inflammatory Cytokine Release: A systemic increase in the pro-inflammatory cytokine IL-6 is observed, peaking around 24 hours after PDT.

-

T-Cell Activation: this compound-PDT leads to the activation of both CD4+ and CD8+ T cells, with an increased production of IFN-γ. The therapeutic effect is highly dependent on CD8+ T cells.

-

Abscopal Effect and Immunological Memory: The immune response generated by this compound-PDT can lead to the regression of distant, non-irradiated tumors (an abscopal effect) and the establishment of immunological memory that protects against tumor rechallenge.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound-PDT.

| Parameter | Cell Line/Model | Value | Reference |

| In Vitro Efficacy | |||

| Dark Cytotoxicity (up to 20 µM) | LLC | No significant cytotoxicity | |

| Phototoxicity (0.15 J/cm²) | LLC | >80% cell killing | |

| In Vivo Efficacy | |||

| Cure Rate (Vascular-PDT) | CT26 tumor-bearing BALB/c mice | 86% | |

| Cure Rate (Vascular-PDT) | LLC tumor-bearing mice | 67% | |

| Cure Rate (PDT + 3-bromopyruvate) | CT26 tumor-bearing BALB/c mice | 33% | |

| Cure Rate (PDT alone) | CT26 tumor-bearing BALB/c mice | 11% | |

| Immune Response | |||

| Neutrophilia | CT26 tumor-bearing BALB/c mice | Peak at 2-24 hours | |

| Systemic IL-6 Increase | CT26 tumor-bearing BALB/c mice | 11-fold increase at 24 hours | |

| CD8+ T-cell Dependence | CT26 tumor-bearing BALB/c mice | Cure rate dropped from 100% to 62.5% with neutrophil depletion |

Key Experimental Protocols

In Vitro Phototoxicity Assay

Objective: To determine the light-dose-dependent cytotoxicity of this compound in cancer cells.

Methodology:

-

Cell Culture: Lewis Lung Carcinoma (LLC) cells are seeded in 96-well plates and cultured for 24 hours.

-

Photosensitizer Incubation: Cells are incubated with various concentrations of this compound (e.g., 0.075 to 10 µM) for a specified period (e.g., 3 or 20 hours).

-

Washing: The cells are washed three times with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Irradiation: Immediately after washing, the cells are irradiated with a light-emitting diode (LED) at approximately 750 nm with varying light doses (e.g., 0.1 to 10 J/cm²).

-

Viability Assessment: Cell viability is assessed 24 hours post-irradiation using a standard assay such as the Alamar blue assay.

In Vivo Vascular-PDT Protocol

Objective: To evaluate the anti-tumor efficacy of vascular-targeted this compound-PDT in a murine tumor model.

Methodology:

-

Tumor Model: BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.

-

Photosensitizer Administration: When tumors reach a specified size, mice are intravenously injected with this compound at a dose of 0.75 mg/kg.

-

Drug-to-Light Interval (DLI): A short DLI of 15 minutes is used to target the tumor vasculature.

-

Irradiation: The tumor area is irradiated with a laser at approximately 748 nm with a light dose of 50 J/cm² and a fluence rate of 130 mW/cm².

-

Tumor Growth Monitoring: Tumor growth is monitored over time, and animal survival is recorded.

Flow Cytometry for Immune Cell Population Analysis

Objective: To quantify changes in immune cell populations in peripheral blood following this compound-PDT.

Methodology:

-

Blood Collection: At various time points after PDT (e.g., 2, 6, 24 hours), blood samples are collected from treated and control mice.

-

Cell Staining: The blood samples are stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD4, CD8, Ly6G for neutrophils).

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to identify and quantify the different immune cell populations.

-

Data Analysis: The percentage and absolute number of each cell type are calculated and compared between treated and control groups.

Visualizations

Signaling Pathway of this compound-PDT Induced Cell Death

Caption: Cellular signaling cascade initiated by this compound-PDT.

Experimental Workflow for In Vivo Vascular-PDT

Caption: Workflow for a typical in vivo vascular-targeted PDT experiment.

Immune Response to this compound-PDT

Caption: Key events in the anti-tumor immune response triggered by this compound-PDT.

Conclusion

The mechanism of action of this compound in photodynamic therapy is a sophisticated interplay of direct and indirect anti-cancer effects. Its ability to specifically target the ER and Golgi apparatus within cancer cells, leading to a unique form of immunogenic cell death, combined with its potent vascular-disrupting activity and the subsequent induction of a robust, CD8+ T cell-dependent anti-tumor immunity, positions this compound as a highly promising agent in oncology. Understanding these core mechanisms is crucial for the rational design of clinical trials and the development of novel combination therapies that can further enhance the efficacy of this innovative treatment modality. Further research will continue to elucidate the finer details of the signaling pathways and immune modulation involved, paving the way for optimized and personalized PDT-based cancer treatments.

References

- 1. This compound induces immunogenic cell death by selective destruction of the endoplasmic reticulum and the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Development for Photodynamic Therapy and its Combination with Glycolysis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Head and Neck Cancer with Photodynamic Therapy with this compound: A Clinical Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photodynamic therapy with this compound targets the endoplasmic reticulum and Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune Responses after Vascular Photodynamic Therapy with this compound - PMC [pmc.ncbi.nlm.nih.gov]

Redaporfin: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin, with the chemical designation 5,10,15,20-tetrakis(2,6-difluoro-3-N-methylsulfamoylphenyl)bacteriochlorin, is a potent photosensitizer developed for photodynamic therapy (PDT) of solid tumors. Its strong absorption in the near-infrared spectrum allows for deeper tissue penetration of light, enhancing its therapeutic efficacy. This technical guide provides a detailed overview of the synthesis and purification processes for this compound, based on publicly available information.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a substituted porphyrin precursor, followed by its reduction to the final bacteriochlorin structure. A significant advancement in the manufacturing of this compound is the development of a solvent-free method for the reduction step, suitable for large-scale Good Manufacturing Practice (GMP) production[1][2].

Part 1: Synthesis of the Porphyrin Precursor

The initial step involves the synthesis of 5,10,15,20-tetrakis(2,6-difluoro-3-N-methylsulfamoylphenyl)porphyrin. This is typically achieved through the condensation of the corresponding aldehyde, 2,6-difluoro-3-(N-methylsulfamoyl)benzaldehyde, with pyrrole. While specific industrial protocols for this precursor are proprietary, the synthesis would follow established methods for meso-tetraarylporphyrin formation, such as the Lindsey or Adler-Longo synthesis.

Experimental Protocol (General Lindsey Synthesis):

-

Reaction Setup: A solution of 2,6-difluoro-3-(N-methylsulfamoyl)benzaldehyde and pyrrole (in a 1:1 molar ratio) is prepared in a chlorinated solvent (e.g., dichloromethane) at a low concentration (typically ~10 mM).

-

Acid Catalysis: A catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂), is added to the solution.

-

Condensation: The reaction mixture is stirred at room temperature in the dark to allow for the formation of the porphyrinogen intermediate.

-

Oxidation: An oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added to the reaction mixture to oxidize the porphyrinogen to the stable porphyrin.

-

Quenching and Neutralization: The reaction is quenched, and the acid catalyst is neutralized with a mild base (e.g., triethylamine).

-

Initial Purification: The crude porphyrin is typically purified by column chromatography on silica gel.

Part 2: Reduction of the Porphyrin to this compound (Bacteriochlorin)

The crucial step in the synthesis of this compound is the reduction of the porphyrin precursor to the corresponding bacteriochlorin. This is achieved using a diimide reduction, with p-toluenesulfonyl hydrazide (p-TSH) being a key reagent. A notable innovation in the large-scale production of this compound is the implementation of a solvent-free reaction for this step[3].

Experimental Protocol (General Solvent-Free Reduction):

-

Reactant Mixture: The purified 5,10,15,20-tetrakis(2,6-difluoro-3-N-methylsulfamoylphenyl)porphyrin is intimately mixed with an excess of p-toluenesulfonyl hydrazide.

-

Solid-State Reaction: The solid mixture is heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature range of 100-150°C for a specified period (e.g., 2 hours)[3].

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as UV-Vis spectroscopy, observing the appearance of the characteristic long-wavelength absorption band of the bacteriochlorin.

-

Workup: After cooling, the reaction mixture is dissolved in an organic solvent (e.g., dichloromethane) for subsequent purification.

Purification of this compound

The purification of the final this compound product is critical to ensure high purity for pharmaceutical applications. The process typically involves a series of extraction and chromatographic steps.

Experimental Protocol:

-

Aqueous Washing: The dissolved crude product from the reduction step is washed sequentially with a dilute acid solution (e.g., 0.1 M HCl) to remove any remaining basic impurities, followed by washing with water to neutrality[3].

-

Drying: The organic layer containing the crude this compound is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

-

Chromatographic Purification: The final purification is achieved by column chromatography. While the specific stationary and mobile phases for the GMP process are proprietary, laboratory-scale purification of similar bacteriochlorins often employs silica gel or alumina columns with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. High-performance liquid chromatography (HPLC) is also a powerful tool for both the analysis and purification of this compound.

Quantitative Data

Detailed quantitative data for the industrial synthesis of this compound, such as reaction yields and final purity, are proprietary to the manufacturer, Luzitin S.A. However, the following table structure can be used to document such data when available.

| Step | Parameter | Value | Reference |

| Porphyrin Synthesis | Starting Aldehyde | 2,6-difluoro-3-(N-methylsulfamoyl)benzaldehyde | Proprietary |

| Pyrrole | Commercially Available | Proprietary | |

| Reaction Yield | Data not publicly available | Proprietary | |

| Purity of Precursor | Data not publicly available | Proprietary | |

| Reduction to this compound | Reducing Agent | p-toluenesulfonyl hydrazide | |

| Reaction Conditions | Solvent-free, 100-150°C | ||

| Reaction Yield | Data not publicly available | Proprietary | |

| Purification | Final Purity | >98% (typical for APIs) | Proprietary |

| Analytical Method | HPLC |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Purification Workflow

Caption: General purification workflow for this compound.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2016178191A1 - Low molecular weight derivatives of carboxamide halogenated porphyrins, namely chlorins and bacteriochlorins, and their applications thereof - Google Patents [patents.google.com]

The Precision Strike of Redaporfin: A Technical Guide to its Subcellular Localization in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the subcellular localization of Redaporfin, a potent photosensitizer at the forefront of photodynamic therapy (PDT). Understanding where a photosensitizer accumulates within a cancer cell is paramount to deciphering its mechanism of action and optimizing its therapeutic efficacy. This document synthesizes key findings on this compound's intracellular distribution, the experimental methodologies used to determine this, and the subsequent signaling cascades that lead to cancer cell death.

Core Findings: this compound's Tropism for the Endoplasmic Reticulum and Golgi Apparatus

This compound exhibits a highly selective accumulation within the endoplasmic reticulum (ER) and the Golgi apparatus (GA) of cancer cells[1][2][3][4][5]. This specific targeting is a key determinant of its phototoxic mechanism. Upon activation by light, this compound generates reactive oxygen species (ROS) in a spatially-confined manner, initiating a cascade of events that originates in these organelles. Notably, this compound largely spares other critical organelles such as the nucleus, mitochondria, and lysosomes, highlighting its targeted nature.

The lipophilic nature of this compound, with an n-octanol:water partition coefficient (POW) of 80, is a contributing factor to its accumulation in the membranes of the ER and GA. This is in contrast to more hydrophilic derivatives, which exhibit different localization patterns, such as lysosomal accumulation.

Quantitative Analysis of this compound Distribution

While direct quantitative data on the percentage of this compound in each organelle is not extensively detailed in the primary literature, co-localization studies using fluorescence microscopy provide strong evidence for its preferential accumulation. The fluorescence signal of this compound shows a significant overlap with ER and GA-specific markers, and minimal co-localization with mitochondrial and lysosomal markers.

Table 1: Summary of this compound Co-localization with Organelle-Specific Markers

| Organelle | Marker Used | Co-localization with this compound | Reference |

| Golgi Apparatus | GALT1-GFP | Strong | |

| Endoplasmic Reticulum | CALR-GFP | Strong | |

| Mitochondria | MitoTracker Green | Minimal | |

| Lysosomes | Quinacrine | Minimal |

Experimental Protocols

The determination of this compound's subcellular localization relies on a combination of advanced microscopy and biochemical fractionation techniques. Below are detailed methodologies for the key experiments cited in the literature.

Cell Culture and this compound Incubation

-

Cell Lines: Human osteosarcoma (U2OS) cells are a commonly used model for these studies.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Loading: For localization studies, cells are typically incubated with this compound (e.g., 5 µM) for 20 hours prior to analysis. This pre-incubation period is crucial for optimal sensitization of the cells to PDT-induced killing.

Fluorescence Microscopy for Co-localization Analysis

This protocol is designed to visualize the intracellular distribution of this compound and its co-localization with specific organelles.

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate to allow for high-resolution imaging.

-

Organelle Staining:

-

Mitochondria: Incubate cells with MitoTracker Green (e.g., 200 nM) for 30 minutes at 37°C.

-

Lysosomes: Incubate cells with Quinacrine (e.g., 1 µM) for 15 minutes at 37°C.

-

ER and Golgi: Utilize cell lines stably expressing fluorescently-tagged markers such as Calreticulin-GFP (CALR-GFP) for the ER and Galactosyltransferase 1-GFP (GALT1-GFP) for the Golgi apparatus.

-

-

This compound Incubation: Add this compound to the culture medium and incubate for 20 hours.

-

Imaging:

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a confocal laser scanning microscope.

-

This compound fluorescence can be excited at approximately 510 nm with an emission captured around 750 nm.

-

Acquire images for this compound and the specific organelle markers in separate channels.

-

-

Co-localization Analysis:

-

Merge the acquired images to visualize the overlap between this compound and organelle signals.

-

Quantify the degree of co-localization using a statistical method such as the Pearson's correlation coefficient.

-

Subcellular Fractionation

This biochemical technique separates different organelles based on their size and density, allowing for the analysis of this compound content in each fraction.

-

Cell Lysis:

-

Harvest this compound-loaded cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenize the cells using a Dounce homogenizer.

-

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 700 g for 10 minutes) to pellet the nuclei.

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 g for 30 minutes) to pellet the mitochondria.

-

ER/Golgi (Microsomal) Fraction: The subsequent supernatant can be further ultracentrifuged to pellet the microsomal fraction containing the ER and Golgi. Specific protocols for the enrichment of ER and GA fractions are then applied to the resulting pellet.

-

-

Analysis: The amount of this compound in each fraction can be quantified, for example, by fluorescence spectroscopy. Western blotting for organelle-specific protein markers should be performed to confirm the purity of the fractions.

Downstream Signaling and Cellular Consequences

The targeted localization of this compound to the ER and Golgi apparatus is the initiating event for its phototoxic effects.

Experimental Workflow: From this compound Localization to Cell Death

The following workflow outlines the sequence of events following this compound photoactivation.

Signaling Pathway of this compound-Induced Cell Death

Photoactivation of this compound in the ER and Golgi triggers a lethal signaling pathway that is upstream of mitochondrial involvement. This leads to ER stress and ultimately engages the intrinsic pathway of apoptosis.

The damage to the ER and Golgi apparatus induced by this compound-generated ROS leads to ER stress, a condition that can trigger apoptosis if the damage is irreparable. One of the markers of ER stress observed after this compound PDT is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This ER-initiated stress signaling then propagates to the mitochondria, leading to the activation of the pro-apoptotic proteins BAX and BAK. The activation of these proteins results in mitochondrial outer membrane permeabilization, the release of pro-apoptotic factors, and the subsequent execution of the apoptotic program.

Conclusion

The selective subcellular localization of this compound in the endoplasmic reticulum and Golgi apparatus is a defining characteristic of its mechanism of action. This targeted accumulation allows for the precise delivery of phototoxic stress to these organelles, initiating a lethal signaling cascade that effectively kills cancer cells. The detailed experimental protocols and understanding of the downstream signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals working to advance this compound and other next-generation photosensitizers for cancer therapy.

References

- 1. Photodynamic therapy with this compound targets the endoplasmic reticulum and Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photodynamic therapy with this compound targets the endoplasmic reticulum and Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces immunogenic cell death by selective destruction of the endoplasmic reticulum and the Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. library.plu.edu [library.plu.edu]

Redaporfin in Murine Models: A Technical Overview of Pharmacokinetics and Biodistribution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available preclinical data on the pharmacokinetics and biodistribution of Redaporfin in mice. This compound (also known as LUZ11) is a potent bacteriochlorin-based photosensitizer developed for photodynamic therapy (PDT) of solid tumors.[1] Understanding its behavior in vivo is critical for the optimization of treatment protocols and for furthering its clinical development.

Pharmacokinetic Profile

While detailed pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) for this compound in mice are not extensively detailed in publicly available literature, the existing data points towards favorable characteristics for a photosensitizer. It is described as having high stability, which allows for both short and long drug-to-light intervals (DLI) in PDT protocols.[2]

A study in BALB/c mice determined the maximum tolerated dose (MTD) of an intravenous formulation of this compound to be 75 mg/kg, indicating a wide therapeutic window, as effective antitumor responses were observed at a much lower dose of 1.5 mg/kg.[3]

Biodistribution in Tumor-Bearing Mice

The tissue distribution of this compound has been characterized in a Lewis lung carcinoma (LLC) mouse model. The following tables summarize the quantitative data on this compound concentration in various tissues at different time points after intravenous administration.

Table 1: Biodistribution of this compound in Tissues Over Time

| Tissue | 15 minutes (%ID/g) | 3 hours (%ID/g) | 72 hours (%ID/g) |

| Blood | ~6.5 | ~2.0 | ~0.5 |

| Tumor | ~4.0 | ~1.5 | ~0.8 |

| Liver | ~2.5 | ~3.5 | ~2.0 |

| Spleen | ~1.0 | ~2.0 | ~1.8 |

| Kidney | ~1.5 | ~1.0 | ~0.5 |

| Lung | ~1.0 | ~0.8 | ~0.3 |

| Muscle | ~2.5 | ~2.0 | ~1.0 |

| Skin | ~6.0 | ~2.5 | ~1.0 |

| Intestine | ~1.0 | ~2.5 | ~1.5 |

Data in this table is estimated from the graphical data presented in "Effects of Photodynamic Therapy with this compound on Tumor Oxygenation and Blood Flow in a Lung Cancer Mouse Model"[1][4]

Table 2: Tumor-to-Tissue Ratios of this compound

| Time Point | Tumor-to-Muscle (T:M) Ratio | Tumor-to-Skin (T:S) Ratio |

| 15 minutes | 1.68 | 0.69 |

| 3 hours | 0.74 | 0.60 |

| 72 hours | 0.75 | 0.18 |

**

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo studies of this compound in mice.

Animal Models and Tumor Induction

-

Mouse Strains: Studies have utilized various mouse strains, including BALB/c and C57BL/6J mice.

-

Tumor Models:

-

Lewis Lung Carcinoma (LLC): LLC cells are implanted subcutaneously into the right thigh of male C57BL/6J mice.

-

Colon Carcinoma (CT26): CT26 cells are implanted subcutaneously in BALB/c mice.

-

Drug Administration and Formulation

-

Route of Administration: this compound is administered intravenously (i.v.) via the tail vein.

-

Formulation: A common formulation involves Cremophor EL (CrEL), ethanol, and a saline solution (e.g., CrEL:EtOH:PBS in a 0.2:1:98.8 v/v/v ratio).

-

Dosage:

-

Biodistribution Studies: A dose of 1.5 mg/kg body weight is typically used.

-

Toxicity Studies: Dose escalation studies have been performed with doses up to 75 mg/kg.

-

Biodistribution Study Workflow

The biodistribution of this compound is assessed by measuring its concentration in various tissues at specific time points following administration.

References

- 1. Intravenous Single-Dose Toxicity of this compound-Based Photodynamic Therapy in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Development for Photodynamic Therapy and its Combination with Glycolysis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intravenous Single-Dose Toxicity of this compound-Based Photodynamic Therapy in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Stability of Redaporfin in Biological Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin, a bacteriochlorin-based photosensitizer, has demonstrated significant promise in photodynamic therapy (PDT) due to its strong absorption in the near-infrared spectrum and high quantum yield of reactive oxygen species (ROS).[1] Its efficacy and safety in preclinical and clinical settings are intrinsically linked to its stability in biological environments. This technical guide provides a comprehensive overview of the stability of this compound in biological solutions, detailing experimental protocols for its assessment and summarizing the current, albeit limited, understanding of its degradation pathways. While specific quantitative stability data for this compound in biological matrices is not extensively available in public literature, this guide synthesizes established methodologies and regulatory expectations to provide a robust framework for its evaluation.

Core Concepts in this compound Stability

The stability of a photosensitizer like this compound in biological solutions is a critical determinant of its pharmacokinetic profile, biodistribution, and therapeutic efficacy. Instability can lead to a loss of photoactivity, the formation of potentially toxic degradation products, and altered targeting capabilities. Key aspects of this compound's stability that warrant investigation include:

-

Chemical Stability: The susceptibility of the this compound molecule to degradation through processes such as hydrolysis, oxidation, and enzymatic action in biological fluids like plasma and serum.

-

Photostability: The degradation of this compound upon exposure to light, a crucial parameter for a photosensitizer that must remain intact until activated at the target site.

-

Physical Stability: The tendency of this compound to aggregate or precipitate in aqueous biological environments, which can affect its bioavailability and photodynamic activity.

Quantitative Stability Data

As of the latest literature review, specific quantitative data on the degradation kinetics, half-life, and degradation products of this compound in human plasma, serum, or whole blood under various conditions (e.g., temperature, pH) have not been extensively published. However, biodistribution studies have provided indirect evidence of its presence in blood at various time points post-administration. For instance, one study showed a higher concentration of this compound in the blood 15 minutes post-injection compared to 3 and 72 hours, indicating clearance and potential degradation over time.[2][3][4]

To facilitate future research and data comparison, the following tables provide a standardized format for presenting quantitative stability data for this compound.

Table 1: Chemical Stability of this compound in Human Plasma

| Parameter | Condition | Time (hours) | Remaining this compound (%) | Degradation Product(s) (if identified) |

| Temperature | 4°C | 0, 6, 12, 24, 48 | ||

| 25°C | 0, 6, 12, 24, 48 | |||

| 37°C | 0, 6, 12, 24, 48 | |||

| pH | 5.0 | 24 | ||

| 7.4 | 24 | |||

| 8.5 | 24 | |||

| Enzymatic | Plasma | 0, 1, 2, 4, 8 | ||

| Heat-inactivated Plasma | 0, 1, 2, 4, 8 |

Table 2: Photostability of this compound in Human Serum

| Light Source | Light Dose (J/cm²) | Incubation Time (hours) | Remaining this compound (%) | Photodegradation Product(s) (if identified) |

| Simulated Sunlight | 1.2 million lux hours | 0, 1, 2, 4 | ||

| UVA | 200 watt hours/m² | 0, 1, 2, 4 |

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible stability data. The following sections outline key methodologies for assessing the stability of this compound in biological solutions, based on regulatory guidelines and best practices in pharmaceutical analysis.[5]

Protocol 1: Determination of this compound Stability in Human Plasma using HPLC

Objective: To quantify the degradation of this compound in human plasma over time at different temperatures.

Materials:

-

This compound reference standard

-

Human plasma (pooled, with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Internal standard (IS) solution (e.g., a structurally similar and stable compound)

-

HPLC system with UV-Vis or fluorescence detector

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and spike it into human plasma to achieve a final concentration within the linear range of the analytical method.

-

Aliquot the spiked plasma into multiple vials for each time point and temperature condition (e.g., 4°C, 25°C, and 37°C).

-

-

Incubation:

-

Store the vials at the designated temperatures.

-

At each time point (e.g., 0, 2, 4, 8, 12, and 24 hours), retrieve one vial from each temperature condition.

-

-

Sample Extraction (Protein Precipitation):

-

To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Monitor the absorbance at the Q-band maximum of this compound (around 740-750 nm) or its fluorescence emission.

-

-

Data Analysis:

-

Calculate the peak area ratio of this compound to the internal standard.

-

Determine the percentage of this compound remaining at each time point relative to the initial concentration at time zero.

-

Plot the percentage of remaining this compound versus time to determine the degradation kinetics and half-life (t½).

-

Protocol 2: Forced Degradation Studies of this compound

Objective: To identify potential degradation products of this compound under stress conditions, which is crucial for developing a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: Incubate this compound solution (e.g., in methanol/water) with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Incubate this compound solution with 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

-

Photodegradation: Expose this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be kept under the same conditions to exclude thermal degradation.

Analysis:

-

Analyze the stressed samples using a validated stability-indicating HPLC method, preferably coupled with mass spectrometry (LC-MS/MS), to separate and identify the degradation products.

Visualization of Workflows and Pathways

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for assessing this compound stability.

Signaling Pathways

Currently, there is no direct evidence in the literature linking specific signaling pathways to the degradation of this compound itself. The known signaling pathways associated with this compound are primarily those activated by the reactive oxygen species generated during photodynamic therapy, leading to cell death. These include pathways related to apoptosis, necrosis, and the immune response. Further research is needed to investigate if any enzymatic degradation of this compound is mediated by specific cellular signaling events.

Conclusion

The stability of this compound in biological solutions is a cornerstone of its clinical utility as a photosensitizer. While direct quantitative stability data remains to be fully elucidated in the public domain, this technical guide provides a comprehensive framework for its assessment based on established regulatory guidelines and analytical methodologies. By employing rigorous experimental protocols, researchers and drug development professionals can generate the necessary data to understand the degradation kinetics, identify potential degradation products, and ultimately ensure the safety and efficacy of this compound-based photodynamic therapy. Future studies should focus on generating and publishing quantitative stability data to build a more complete profile of this promising photosensitizer.

References

- 1. Photodynamic therapy with this compound targets the endoplasmic reticulum and Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Photodynamic Therapy with this compound on Tumor Oxygenation and Blood Flow in a Lung Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for Redaporfin Photodynamic Therapy in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin (also known as LUZ11) is a potent bacteriochlorin-based photosensitizer designed for photodynamic therapy (PDT).[1][2] Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which induce localized cellular damage and subsequent cell death, making it a promising agent in cancer therapy.[1][3] Preclinical studies have demonstrated its efficacy in causing direct antineoplastic effects and stimulating an immune response against malignant lesions.[3]

These application notes provide a comprehensive overview and detailed protocols for the in vitro application of this compound-mediated PDT in cell culture. The information is intended to guide researchers in designing and executing experiments to evaluate the phototoxic effects of this compound on various cancer cell lines.

Mechanism of Action

This compound-mediated PDT initiates cell death through a well-defined signaling cascade. Following administration, this compound exhibits a selective tropism for the endoplasmic reticulum (ER) and the Golgi apparatus (GA). Upon photoactivation with near-infrared (NIR) light, it triggers the production of ROS, primarily singlet oxygen, superoxide ions, and other cytotoxic free radicals. This leads to rapid ER and GA stress, disrupting protein secretion pathways. The stress signals are then relayed to the mitochondria, initiating the intrinsic apoptotic pathway. The mode of cell death, whether apoptosis or necrosis, can be influenced by the applied light dose. Lower light doses tend to induce apoptosis, while higher doses lead to necrosis.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound-mediated photodynamic therapy.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental objectives.

Cell Culture and Seeding

-

Cell Lines: A variety of cancer cell lines have been successfully used, including human osteosarcoma (U2OS), human cervical cancer (HeLa), human lung carcinoma (A549), human colon carcinoma (HCT116), murine lung carcinoma (LLC), and murine colon carcinoma (CT26).

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% non-essential amino acids. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

-

Seeding: For experiments in 96-well plates, seed cells at a density of 6,000-7,000 cells per well and allow them to adhere for 24 hours. Adjust seeding density for other plate formats to achieve 70-80% confluency at the time of treatment.

This compound Incubation

-

Stock Solution: Prepare a stock solution of this compound. Due to its hydrophobic nature, a solubilizing agent like Pluronic P123 or Cremophor EL may be required.

-

Working Concentrations: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A wide range of concentrations has been reported, from 0.075 µM to 10 µM for phototoxicity studies. Dark toxicity should be assessed, and concentrations up to 100 µM have been tested without significant cytotoxicity in some cell lines.

-

Incubation: Replace the culture medium in the wells with the this compound-containing medium. Incubation times can vary, with common durations being 3, 20, or 24 hours. Protect cells from light during incubation to prevent premature photosensitizer activation.

Photoactivation

-

Light Source: A light-emitting diode (LED) or a laser capable of emitting light at a wavelength of approximately 735-750 nm is required.

-

Light Dose: The light dose (fluence) is a critical parameter. Doses ranging from 0.075 J/cm² to 10 J/cm² have been reported to be effective. The choice of light dose can influence the mechanism of cell death.

-

Procedure:

-

After the incubation period, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound this compound.

-

Add fresh, phenol red-free culture medium to the wells.

-

Irradiate the cells with the light source, delivering the predetermined light dose.

-

Experimental Workflow Diagram

Caption: General experimental workflow for this compound PDT in cell culture.

Post-Irradiation Assays

Evaluate the effects of this compound-PDT 24 hours or at other relevant time points post-irradiation.

-

Cell Viability: The AlamarBlue™ assay can be used to assess cell viability.

-

Apoptosis and Necrosis: Use Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

-

Reactive Oxygen Species (ROS) Detection: To confirm the generation of ROS, various fluorescent probes can be utilized:

-

Singlet Oxygen Sensor Green (SOSG) for singlet oxygen.

-

Aminophenyl fluorescein (APF) and hydroxyphenyl fluorescein (HPF) for hydroxyl radicals.

-

Dihydroethidium (DHE) for superoxide anions.

-

Data Presentation

Quantitative data from in vitro this compound-PDT studies should be summarized in tables for clear comparison of different experimental conditions.

Table 1: In Vitro this compound-PDT Parameters and Efficacy

| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Light Wavelength (nm) | Light Dose (J/cm²) | Outcome | Reference |

| LLC | 5 | 3 | 735 ± 20 | 0.15 | >80% cell killing | |

| LLC | Not Specified | 3 | 735 ± 20 | 1 | Apoptosis | |

| LLC | Not Specified | 3 | 735 ± 20 | 10 | Necrosis | |

| U2OS | 0.313 - 10 | 20 | 750 | 0.075 | Concentration-dependent cell death | |

| 4T1 | 0.075 - 10 | 20 | 750 ± 20 | 0.1 | Concentration-dependent cell death | |

| 4T1-luc2 | 0.075 - 10 | 20 | 750 ± 20 | 0.1 | Concentration-dependent cell death | |

| CT26 | Not Specified | Not Specified | Not Specified | Not Specified | IC50 values determined |

Table 2: Dark Toxicity of this compound

| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Outcome | Reference |

| LLC | 0.1 - 100 | 24 | No significant cytotoxicity up to 20 µM |

Conclusion

This compound is a highly effective photosensitizer for in vitro photodynamic therapy. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound in various cancer cell models. Careful optimization of parameters such as this compound concentration, incubation time, and light dose is crucial for achieving desired experimental outcomes and for elucidating the underlying mechanisms of action. The ability to modulate the cell death pathway through adjustments in the light dose adds another layer of versatility to this promising therapeutic agent.

References

Application Notes and Protocols for Novel Drug Delivery Systems for Redaporfin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin, a potent bacteriochlorin-based photosensitizer, has demonstrated significant promise in photodynamic therapy (PDT) for various cancers.[1][2] Its therapeutic efficacy is attributed to its ability to generate reactive oxygen species (ROS) upon photoactivation, leading to localized cellular damage and induction of an anti-tumor immune response.[1][3][4] this compound preferentially accumulates in hyperproliferative tissues and, upon illumination, targets the endoplasmic reticulum (ER) and Golgi apparatus (GA), triggering ER stress, inhibition of the secretory pathway, and ultimately, immunogenic cell death. To enhance its therapeutic index, novel drug delivery systems are being explored to improve its solubility, stability, and tumor-targeting capabilities.

These application notes provide an overview of developing liposomal and polymeric nanoparticle-based drug delivery systems for this compound, including detailed protocols for formulation, characterization, and in vitro/in vivo evaluation.

Novel Drug Delivery Systems for this compound

The hydrophobic nature of this compound presents a challenge for its systemic administration. Encapsulation into nanocarriers such as liposomes and polymeric nanoparticles can overcome this limitation, offering several advantages:

-

Improved Solubility and Stability: Nanocarriers can encapsulate hydrophobic drugs like this compound in their core or lipid bilayer, enhancing their dispersion and stability in aqueous environments.

-

Enhanced Tumor Accumulation: Nanoparticles can preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.

-

Controlled Release: The release of this compound can be modulated by the composition and properties of the nanocarrier.

-

Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands to further enhance their accumulation in tumor cells.

Experimental Protocols

Formulation of this compound-Loaded Nanoparticles

2.1.1. Liposomal this compound Formulation

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

-

This compound

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol (CHOL)

-

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

-

Rotary evaporator

-

Sonicator (bath or probe)

-

Extruder with polycarbonate membranes (100 nm pore size)

-

Glass vials

Protocol:

-

Dissolve this compound, DPPC, CHOL, and DSPE-PEG2000 in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be DPPC:CHOL:DSPE-PEG2000:this compound of 55:40:5:0.5.

-

Create a thin lipid film by evaporating the organic solvent using a rotary evaporator at 40°C.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with PBS (pH 7.4) by vortexing the flask. The temperature of the PBS should be above the phase transition temperature of the lipids (e.g., 50-60°C for DPPC).

-

The resulting multilamellar vesicles (MLVs) are then sonicated for 5-10 minutes to reduce their size.

-

For a more uniform size distribution, the liposomal suspension is extruded 10-15 times through polycarbonate membranes with a pore size of 100 nm using a mini-extruder.

-

Store the prepared liposomal this compound suspension at 4°C.

2.1.2. Polymeric Nanoparticle Formulation of this compound

This protocol outlines the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the oil-in-water (o/w) single emulsion-solvent evaporation method.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.6 dL/g)

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Deionized water

Equipment:

-

Homogenizer or sonicator

-

Magnetic stirrer

-

Centrifuge

Protocol:

-

Dissolve this compound and PLGA in DCM to form the organic phase.

-

Prepare an aqueous solution of PVA (e.g., 2% w/v) in deionized water.

-

Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water emulsion.

-

Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

-

Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

-

Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated this compound.

-

Lyophilize the final nanoparticle suspension for long-term storage.

Characterization of this compound-Loaded Nanoparticles

2.2.1. Data Presentation: Physicochemical Properties

| Parameter | Liposomes | Polymeric Nanoparticles | Method |

| Particle Size (nm) | 100 - 150 | 150 - 250 | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | < 0.3 | Dynamic Light Scattering (DLS) |

| Zeta Potential (mV) | -10 to -30 | -20 to -40 | Laser Doppler Velocimetry |

| Encapsulation Efficiency (%) | > 80% | > 70% | UV-Vis Spectroscopy |

| Drug Loading (%) | 1 - 5% | 0.5 - 2% | UV-Vis Spectroscopy |

2.2.2. Experimental Protocols for Characterization

-

Particle Size, PDI, and Zeta Potential: Disperse the nanoparticle formulation in deionized water and analyze using a Zetasizer Nano ZS or similar instrument.

-

Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Separate the nanoparticles from the aqueous medium by centrifugation.

-

Measure the concentration of free this compound in the supernatant using UV-Vis spectroscopy at its characteristic absorption wavelength.

-

Disrupt the nanoparticle pellet using a suitable solvent (e.g., DMSO for liposomes, DCM for PLGA nanoparticles) to release the encapsulated drug.

-

Measure the concentration of encapsulated this compound.

-

Calculate EE and DL using the following formulas:

-

EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100

-

DL (%) = (Mass of encapsulated drug / Total mass of nanoparticles) x 100

-

-

-

In Vitro Drug Release:

-

Place a known amount of the this compound-loaded nanoparticle suspension in a dialysis bag.

-

Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

-

Quantify the amount of released this compound in the aliquots using UV-Vis spectroscopy or fluorescence spectroscopy.

-

In Vitro Efficacy Assessment

Cell Culture

Maintain cancer cell lines such as CT26 (colon carcinoma), 4T1 (mammary carcinoma), or LLC (Lewis lung carcinoma) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Cellular Uptake Study

Protocol:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with free this compound or this compound-loaded nanoparticles at a specific concentration.

-

At various time points (e.g., 1, 4, 8, 24 hours), wash the cells with PBS to remove non-internalized nanoparticles.

-

Lyse the cells and quantify the intracellular this compound concentration using fluorescence spectroscopy or by disrupting the nanoparticles and using UV-Vis spectroscopy.

In Vitro Phototoxicity Assay (MTT Assay)

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Incubate the cells with various concentrations of free this compound or this compound-loaded nanoparticles for a predetermined time (e.g., 24 hours).

-

Wash the cells with PBS and add fresh medium.

-

Irradiate the cells with a light source at the appropriate wavelength for this compound (around 750 nm) with a specific light dose. Keep a set of non-irradiated plates as dark controls.

-

Incubate the cells for another 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

In Vivo Efficacy Assessment

Animal Model

All animal experiments should be conducted in accordance with institutional guidelines. BALB/c mice are a commonly used strain for establishing subcutaneous tumor models with cell lines like CT26 or 4T1.

In Vivo PDT Efficacy Study

Protocol:

-

Subcutaneously inject cancer cells into the flank of BALB/c mice.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., saline control, free this compound + light, this compound nanoparticles + light, light only).

-

Intravenously inject the formulations at a specific dose of this compound.

-

After a predetermined drug-to-light interval (DLI), irradiate the tumor area with a laser at the appropriate wavelength and light dose.

-

Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

Visualizations

Signaling Pathway of this compound-Mediated PDT

Caption: Signaling pathway of this compound-mediated photodynamic therapy.

Experimental Workflow for Developing this compound Nanoparticles

Caption: Workflow for developing and evaluating this compound nanoparticles.

References

Measuring Reactive Oxygen Species Production from Redaporfin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Redaporfin (coded as LUZ11) is a potent bacteriochlorin-based photosensitizer designed for photodynamic therapy (PDT).[1] Its therapeutic efficacy stems from the generation of reactive oxygen species (ROS) upon activation with light of a specific wavelength, typically around 750 nm.[2][3] This process, known as a photodynamic reaction, involves the transfer of energy from the excited photosensitizer to molecular oxygen, leading to the formation of highly cytotoxic species.[1] These include singlet oxygen (

122−This compound preferentially accumulates in the endoplasmic reticulum (ER) and Golgi apparatus (GA) of cancer cells. Upon photoactivation, it instigates a rapid, ROS-dependent disruption of these organelles, leading to ER stress and the inhibition of the secretory pathway. This localized oxidative stress is a key event that initiates downstream signaling cascades, ultimately leading to cell death.

These application notes provide detailed protocols for the measurement of various ROS generated by this compound in cellular systems.

Quantitative Data Summary

The photodynamic efficiency of a photosensitizer is often characterized by its singlet oxygen quantum yield (

ΦΔ| Parameter | Value/Range | Method of Determination | Reference |

Singlet Oxygen ( | High Yield | Indirectly measured via cellular assays with specific probes. | |

Singlet Oxygen Quantum Yield ( | Qualitatively described as lower than some other photosensitizers, yet highly potent. | Comparative in vitro phototoxicity assays. | |

Superoxide (O | Detected | Cellular assays using Dihydroethidine (DHE). | |

| Other ROS (e.g., hydroxyl radicals) | Detected | Cellular assays using APF and HPF probes. |

Experimental Protocols

Protocol 1: Measurement of Total ROS Production

This protocol describes the use of a general ROS indicator to measure the overall increase in oxidative stress following this compound-PDT.

Materials:

-

CellROX® Green Reagent

-

This compound

-

Appropriate cell line (e.g., U2OS, A549, HeLa, HCT116)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Light source with an emission spectrum covering the activation wavelength of this compound (e.g., 750 nm LED array)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

-

This compound Incubation: Treat cells with the desired concentration of this compound (e.g., 5 µM) in a complete culture medium for 20 hours.

-

Washing: Gently wash the cells three times with PBS to remove any unbound this compound.

-

Probe Loading: Add fresh, pre-warmed complete culture medium containing CellROX® Green Reagent (final concentration 5 µM) to the cells. Incubate for 30 minutes at 37°C, protected from light.

-

Photoactivation: Irradiate the cells with the light source at a specific light dose (e.g., 0.1 J/cm²). Include a dark control (no irradiation) and a vehicle control (no this compound).

-

Analysis: Immediately following irradiation, measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/520 nm).

Protocol 2: Specific Detection of Singlet Oxygen (ngcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted"> 1^{1}1 O 2{2}2 )

This protocol utilizes Singlet Oxygen Sensor Green (SOSG), a fluorescent probe that is highly selective for

12Materials:

-

Singlet Oxygen Sensor Green (SOSG)

-

This compound

-

Cell line and culture reagents

-

Light source (e.g., 750 nm)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Seeding and this compound Incubation: Follow steps 1 and 2 from Protocol 1.

-

Probe Loading: Two hours before the end of the this compound incubation, add SOSG to the culture medium to a final concentration of 20 µM.

-

Washing: Gently wash the cells with PBS containing Ca

and Mg2+2+ -

Photoactivation: Add fresh buffer or medium to the cells and immediately irradiate with the light source for various time intervals to achieve the desired light dose.

-

Analysis: Measure the green fluorescence (excitation/emission ~504/525 nm) using a flow cytometer or fluorescence plate reader. An increase in fluorescence intensity corresponds to the amount of singlet oxygen produced.

Protocol 3: Specific Detection of Superoxide (Ongcontent-ng-c4139270029="" _nghost-ng-c3455603762="" class="inline ng-star-inserted"> 2−{2}^{-}2− )

This protocol employs Dihydroethidine (DHE), a probe that becomes fluorescent upon oxidation by superoxide.

Materials:

-

Dihydroethidine (DHE)

-

This compound

-

Cell line and culture reagents

-

Light source (e.g., 750 nm)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding and this compound Incubation: Follow steps 1 and 2 from Protocol 1.

-

Probe Loading: Two hours before the end of the this compound incubation, add DHE to the culture medium to a final concentration of 20 µM.

-

Washing: Gently wash the cells with PBS.

-

Photoactivation: Add fresh buffer or medium and irradiate the cells with the appropriate light dose.

-

Analysis: Analyze the cells using a fluorescence microscope (red channel) or a flow cytometer (excitation/emission ~518/606 nm). An increase in red fluorescence indicates superoxide production.

Visualizations

Caption: General experimental workflow for measuring this compound-induced ROS.

Caption: Simplified signaling pathway of this compound-induced phototoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Redaporfin Photodynamic Therapy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Redaporfin in photodynamic therapy (PDT) experiments. The information is designed to address specific issues that may be encountered, with a focus on the critical parameter of the drug-light interval (DLI).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-based PDT?

A1: this compound is a photosensitizer that localizes in the endoplasmic reticulum (ER) and the Golgi apparatus (GA) of cancer cells.[1] Upon activation by light of an appropriate wavelength (approximately 740-780 nm), it generates reactive oxygen species (ROS).[1] This leads to rapid ER and GA stress, inhibiting the protein secretory pathway and triggering cell death.[1] The cell death mechanism can be apoptotic or necrotic depending on the light dose administered.[2][3] Additionally, this compound-PDT can induce an anti-tumor immune response, which contributes to its overall efficacy.

Q2: How does the drug-light interval (DLI) impact the therapeutic outcome of this compound PDT?

A2: The drug-light interval is a critical determinant of this compound's therapeutic effect by influencing its primary target.

-

Short DLI (e.g., 15 minutes): This protocol, often referred to as vascular-targeted PDT (V-PDT), targets the tumor vasculature. At this early time point, this compound is predominantly localized within the blood vessels. Light activation at this stage leads to vascular destruction, causing a strong deprivation of blood supply to the tumor and resulting in a highly effective anti-tumor response.

-

Long DLI (e.g., 3 to 72 hours): Longer intervals allow for the redistribution of this compound from the vasculature into the tumor cells themselves. This approach, known as cellular-targeted PDT (C-PDT), directly kills cancer cells through the mechanisms described in Q1. While effective, studies have shown that for this compound, V-PDT may lead to a more robust and complete tumor response compared to C-PDT.

Q3: What were the key findings from preclinical studies on different this compound DLIs?

A3: Preclinical studies in a Lewis lung carcinoma (LLC) mouse model demonstrated that a 15-minute DLI (V-PDT) resulted in complete tumor regression in 67% of mice, with no recurrence for over a year. In contrast, a 72-hour DLI led to more modest tumor inhibition.

Troubleshooting Guide

Problem 1: Suboptimal or inconsistent tumor response with a long DLI (e.g., 72 hours).

-

Possible Cause: Insufficient direct cytotoxicity or the development of hypoxia, which can reduce the efficacy of PDT.

-

Troubleshooting Steps:

-

Optimize Light Dose: The mechanism of cell death (apoptosis vs. necrosis) is dependent on the light dose. Ensure the light dose is sufficient to induce the desired level of cell killing. Titration of the light dose may be necessary.

-

Consider a Shorter DLI: Based on preclinical data, a 15-minute DLI targeting the vasculature has shown superior efficacy. Switching to a V-PDT protocol could significantly improve the anti-tumor response.

-

Assess Tumor Oxygenation: PDT is an oxygen-dependent process. If the tumor is highly hypoxic, the generation of cytotoxic ROS will be limited. Consider methods to monitor or enhance tumor oxygenation.

-

Problem 2: Difficulty reproducing the high efficacy of vascular-targeted PDT (15-minute DLI).

-

Possible Cause: Precise timing and accurate light delivery are crucial for V-PDT.

-

Troubleshooting Steps:

-

Strict Adherence to DLI: The 15-minute interval between this compound administration and light application should be precisely timed to ensure the photosensitizer is within the vasculature.

-

Verify Light Delivery: Ensure the entire tumor volume is evenly illuminated with the correct wavelength and fluence. Any movement of the animal during irradiation can significantly impact the outcome.

-

Confirm this compound Biodistribution: While direct measurement can be complex, biodistribution studies have shown that tumor-to-muscle and tumor-to-skin ratios of this compound are highest at 15 minutes post-injection, supporting the rationale for a short DLI.

-

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the impact of DLI on this compound efficacy.

Table 1: In Vivo Efficacy of this compound-PDT at Different DLIs in a Lewis Lung Carcinoma Mouse Model

| Drug-Light Interval (DLI) | Therapeutic Strategy | Outcome | Reference |

| 15 minutes | Vascular-Targeted PDT (V-PDT) | 67% of mice showed complete tumor regression with no recurrence for over 1 year. | |

| 3 hours | Mixed Vascular and Cellular | Data on long-term cure rates not as extensively reported, but showed an effect. | |

| 72 hours | Cellular-Targeted PDT (C-PDT) | Modest tumor inhibition. |

Table 2: this compound Biodistribution Ratios at Different DLIs

| Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Skin Ratio | Reference |

| 15 minutes | 1.68 | 0.69 | |

| 3 hours | 0.74 | 0.60 | |

| 72 hours | 0.75 | 0.18 |

Experimental Protocols

In Vitro this compound PDT Protocol (Cellular-Targeted)

-

Cell Culture: Plate cells (e.g., Lewis lung carcinoma - LLC) in a suitable culture medium and allow them to adhere overnight.

-

Incubation with this compound: Incubate the cells with the desired concentration of this compound in a culture medium for 3 hours in the dark.

-

Washing: Wash the cells twice with PBS containing Ca2+ and Mg2+ to remove any unbound this compound.

-

Irradiation: Irradiate the cells with a light source of the appropriate wavelength (e.g., 735 ± 20 nm LED) at the desired light dose.

-

Post-Irradiation Incubation: Add fresh medium and return the plates to the incubator for 24 hours.

-

Viability Assessment: Determine cell viability using standard assays such as MTT or AlamarBlue.

In Vivo Vascular-Targeted this compound PDT Protocol (V-PDT)

-

Animal Model: Utilize an appropriate tumor model, such as LLC-bearing mice.

-

This compound Administration: Administer this compound intravenously (i.v.) at a dose of 0.75 mg/kg.

-

Drug-Light Interval: Wait for a precise interval of 15 minutes.

-

Anesthesia: Anesthetize the animal to prevent movement during irradiation.

-

Irradiation: Illuminate the tumor area with a laser at the appropriate wavelength (e.g., 748 nm) and fluence (e.g., 50 J/cm²).

-

Monitoring: Monitor tumor response and animal survival over time.

Visualizations

Caption: Signaling pathway of this compound-based photodynamic therapy.

Caption: Generalized experimental workflow for in vivo this compound PDT.

References

- 1. Photodynamic therapy with this compound targets the endoplasmic reticulum and Golgi apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Photodynamic Therapy with this compound on Tumor Oxygenation and Blood Flow in a Lung Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting inconsistent Redaporfin PDT results

Welcome to the technical support center for Redaporfin-mediated photodynamic therapy (PDT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this compound PDT experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound PDT?

This compound is a bacteriochlorin-based photosensitizer that, upon activation by light, generates reactive oxygen species (ROS), leading to cell death.[1] Preclinical studies have shown that this compound selectively localizes in the endoplasmic reticulum (ER) and Golgi apparatus (GA).[2][3] Upon photoactivation, it induces rapid, ROS-dependent damage to these organelles, triggering ER stress and inhibiting the protein secretory pathway.[2][3] This targeted organelle damage is a key upstream event that leads to mitochondrial dysfunction and ultimately, apoptotic or necrotic cell death.

Q2: What is the optimal wavelength for activating this compound?

This compound is designed for activation with near-infrared (NIR) light, typically around 750 nm. This longer wavelength allows for deeper tissue penetration compared to photosensitizers activated by light in the visible spectrum, making it suitable for treating solid tumors.

Q3: What are the typical drug-to-light intervals (DLIs) for this compound PDT?

The optimal drug-to-light interval (DLI) can vary depending on the experimental model and the desired therapeutic effect (vascular vs. cellular targeting).

-

Vascular-targeted PDT: Short DLIs, such as 15 minutes, are used to target the tumor vasculature, as this compound is primarily localized within the blood vessels at this time point. This approach leads to vascular shutdown, causing tumor hypoxia and starvation.

-

Cellular-targeted PDT: Longer DLIs, such as 3 to 72 hours, allow for the accumulation of this compound within the tumor cells themselves.

Q4: Can this compound PDT induce an immune response?

Yes, this compound PDT has been shown to induce an immunogenic form of cell death. The treatment can stimulate an anti-tumor immune response, which can contribute to the destruction of distant, non-irradiated lesions and lead to long-term tumor control. This immune response involves the infiltration of immune cells, such as T cells, into the tumor microenvironment following PDT.

Troubleshooting Guide

Issue 1: Inconsistent or Low Cytotoxicity

| Possible Cause | Troubleshooting Step |

| Inadequate this compound Uptake | Verify the cellular uptake of this compound using fluorescence microscopy or flow cytometry. This compound has fluorescent properties that can be visualized. Optimize incubation time and concentration based on the cell line. Different cell lines may exhibit different uptake kinetics. |

| Suboptimal Light Delivery | Ensure the light source is calibrated and delivering the correct wavelength and fluence (light dose). Check for any obstructions or scattering that may be reducing the light dose reaching the target cells. For in vivo models, consider the light penetration depth in the specific tissue. |

| Low Oxygen Concentration (Hypoxia) | Tumor hypoxia is a known limiting factor for PDT efficacy, as oxygen is required for ROS generation. Measure the oxygen levels in your in vitro or in vivo model. Consider strategies to mitigate hypoxia, such as fractionated light delivery to allow for tissue reoxygenation. |

| This compound Aggregation | Poor solubility can lead to aggregation, reducing the photosensitizer's efficacy. Ensure proper formulation and dissolution of this compound as per the manufacturer's protocol. |

| Incorrect Drug-to-Light Interval (DLI) | The DLI is critical for targeting specific components of the tumor (vasculature vs. tumor cells). Verify that the chosen DLI aligns with your therapeutic goal. A short DLI (e.g., 15 minutes) targets vasculature, while longer DLIs (e.g., 3-72 hours) target tumor cells. |

Issue 2: High Variability Between Replicates

| Possible Cause | Troubleshooting Step |

| Inconsistent Cell Seeding Density | Ensure uniform cell seeding density across all wells or plates. Cell density can influence the cellular response to PDT. |

| Uneven Light Distribution | Verify that the light source provides uniform illumination across the entire treatment area. Use a power meter to map the light intensity profile. |

| Fluctuations in Experimental Conditions | Maintain consistent temperature, humidity, and CO2 levels throughout the experiment, as these can affect cellular physiology and response to treatment. |

| Variable this compound Concentration | Ensure accurate and consistent preparation of this compound solutions for each experiment. |

Issue 3: Off-Target Toxicity or Side Effects (In Vivo)

| Possible Cause | Troubleshooting Step |

| Photosensitivity | This compound can cause skin photosensitivity if the subject is exposed to intense light after administration. Follow recommended light avoidance protocols post-treatment. This compound was designed to minimize this risk, but precautions are still necessary. |

| Systemic Toxicity | While preclinical studies show this compound to be well-tolerated, high doses may lead to transient increases in liver enzymes and neutrophil counts. Adhere to the recommended dose range. |

| Damage to Adjacent Healthy Tissue | Ensure precise light delivery to the target tumor area to minimize damage to surrounding healthy tissues. |

Data and Protocols

Quantitative Data Summary